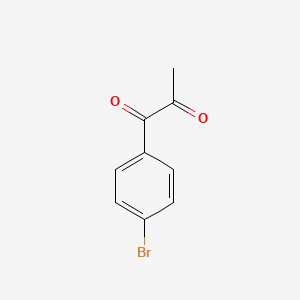

1-(4-Bromophenyl)propane-1,2-dione

Description

Significance of α-Diketones in Synthetic and Applied Research

α-Diketones, characterized by two adjacent carbonyl groups, are a pivotal class of organic compounds. wikipedia.org Their unique structural feature imparts distinct reactivity, making them valuable intermediates in a wide array of chemical transformations. wikipedia.org These compounds serve as foundational building blocks in the synthesis of numerous natural products, including pheromones and anti-tumor agents. taylorandfrancis.com The 1,2-dicarbonyl motif is a recurring structural element in various natural products and modern pharmaceuticals. nih.gov For instance, it is found in licoagrodione, which exhibits antimicrobial activity, and sophoradione, which is cytotoxic to certain tumor cells. nih.gov

The versatility of α-diketones extends to their role as precursors for a variety of heterocyclic compounds, such as quinoxalines, which have applications as photoinitiators and fluorescent sensors. nih.gov The reactivity of the dicarbonyl unit allows for the construction of complex molecular frameworks through reactions like condensation with amines. wikipedia.org Furthermore, α-diketones can be readily transformed into other valuable functional groups, such as α-hydroxy ketones, which are also significant in organic synthesis. organic-chemistry.org The development of new synthetic methods for α-diketones, such as the oxidation of alkynes or deoxybenzoins, continues to be an active area of research, highlighting their sustained importance in organic chemistry. organic-chemistry.orgnih.govnih.gov

Rationale for Investigating Aryl-Substituted α-Diketones

The introduction of an aryl substituent onto the α-diketone scaffold significantly influences the molecule's electronic properties and steric environment, opening new avenues for research and application. Aryl-substituted ketones, in general, are utilized in a broad range of medicinal applications. taylorandfrancis.com Specifically, α-aryl and α,α-diaryl ketones are described as ubiquitous substructures in biologically active compounds. researchgate.net

The investigation into aryl-substituted α-diketones is driven by the quest for novel compounds with specific biological or material properties. The aryl group can be modified with various functional groups, such as the bromo group in 1-(4-Bromophenyl)propane-1,2-dione, which can serve as a handle for further synthetic modifications, for example, through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships. The presence of both the reactive α-diketone moiety and a modifiable aryl ring makes these compounds attractive targets for the development of new pharmaceuticals and functional materials. Research in this area includes the development of efficient synthetic protocols, such as palladium-catalyzed carbonylative arylation, to access sterically and electronically diverse α-aryl ketones. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)propane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZGCSCMCXKNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl Propane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(4-Bromophenyl)propane-1,2-dione is anticipated to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propane (B168953) chain. The 4-bromophenyl group presents a disubstituted aromatic ring. The protons on this ring, due to the influence of the bromine atom and the propanedione substituent, are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the electron-withdrawing carbonyl group would be shifted further downfield compared to the protons ortho to the bromine atom.

The methyl group (CH₃) of the propane-1,2-dione moiety is expected to produce a singlet in the aliphatic region, likely around δ 2.0-2.5 ppm. The absence of adjacent protons would result in a singlet, providing a clear diagnostic signal for this functional group.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.6-7.8 | Doublet | 2H | Aromatic Protons (ortho to Br) |

| ~2.3-2.5 | Singlet | 3H | Methyl Protons (-CH₃) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, a total of seven distinct carbon signals are predicted. The two carbonyl carbons of the dione (B5365651) functionality are expected to be the most downfield-shifted signals, appearing in the range of δ 190-200 ppm. The carbon attached to the bromine atom (C-Br) will exhibit a characteristic chemical shift around δ 125-130 ppm. The remaining aromatic carbons will resonate in the typical aromatic region (δ 120-140 ppm), with their precise shifts influenced by the substituents. The methyl carbon will be observed in the aliphatic region, likely between δ 20-30 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~195-200 | Carbonyl Carbon (C=O adjacent to aryl) |

| ~190-195 | Carbonyl Carbon (C=O adjacent to methyl) |

| ~135-140 | Aromatic Carbon (quaternary, attached to C=O) |

| ~132-135 | Aromatic Carbons (CH, ortho to Br) |

| ~130-133 | Aromatic Carbons (CH, ortho to C=O) |

| ~128-131 | Aromatic Carbon (quaternary, attached to Br) |

| ~25-30 | Methyl Carbon (-CH₃) |

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms. For instance, the singlet of the methyl protons would show a cross-peak with the methyl carbon signal.

The HMBC spectrum would reveal longer-range couplings (typically over two to three bonds), providing crucial information for assembling the molecular fragments. Key HMBC correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the methyl protons and the adjacent carbonyl carbon, thus confirming the propane-1,2-dione linkage to the 4-bromophenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The C=O stretching vibrations of α-dicarbonyl compounds typically appear as two distinct bands in the region of 1730-1680 cm⁻¹. The exact positions will depend on the electronic effects of the adjacent groups. The aryl ketone carbonyl stretch is likely to be at a slightly lower wavenumber than the aliphatic ketone carbonyl stretch.

Other significant absorptions would include the C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹) and the methyl group (around 2950-2850 cm⁻¹). The C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O Stretch (aliphatic ketone) |

| ~1690 | Strong | C=O Stretch (aryl ketone) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~600-500 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

For this compound, the electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The nominal molecular weight of the compound is 227 g/mol (for ⁷⁹Br).

The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl groups. A prominent fragment would be the 4-bromobenzoyl cation [BrC₆H₄CO]⁺, which would also exhibit the characteristic isotopic pattern of bromine at m/z 183 and 185. Another likely fragmentation would be the loss of the acetyl group (CH₃CO), leading to the same 4-bromobenzoyl cation. The acetyl cation [CH₃CO]⁺ at m/z 43 is also expected to be a significant peak in the spectrum. Further fragmentation of the 4-bromobenzoyl cation could lead to the loss of CO, resulting in the 4-bromophenyl cation [BrC₆H₄]⁺ at m/z 155 and 157.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 227/229 | [M]⁺ (Molecular Ion) |

| 183/185 | [BrC₆H₄CO]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Diffraction (XRD) for Solid-State Structural Determination

A comprehensive search of established scientific databases, including the Cambridge Structural Database (CSD), for single-crystal X-ray diffraction (XRD) data of this compound did not yield any specific results for this compound. This indicates that the solid-state structure of this compound has likely not been determined by this method, or if it has, the crystallographic data has not been deposited in publicly accessible repositories.

Without experimental XRD data, a definitive analysis of the solid-state structure of this compound, including the creation of a crystallographic data table, is not possible. Such a table would typically include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics, all of which are derived from the analysis of the diffraction pattern.

Further research involving the synthesis of a high-quality single crystal of this compound and subsequent single-crystal X-ray diffraction analysis would be required to elucidate its precise solid-state structure.

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl Propane 1,2 Dione

Quantum Chemical Calculations for Electronic Structure and Energetics

A theoretical examination of 1-(4-Bromophenyl)propane-1,2-dione would typically commence with quantum chemical calculations to determine its fundamental electronic and structural properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) stands as a powerful computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the electron density to determine the energy of the system and systematically adjusting the atomic coordinates to find the lowest energy state. From this optimized geometry, the vibrational frequencies of the molecule can be calculated, which correspond to the various stretching, bending, and torsional motions of the chemical bonds. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. However, no published studies have reported the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or the vibrational frequencies for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity, stability, and the electronic transport properties of the molecule. For this compound, the specific energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, remain uncalculated and unreported in the scientific literature.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into how chemical reactions occur by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist fleetingly at the peak of the reaction energy barrier. By calculating the energy of these transition states, chemists can predict reaction rates and determine the most likely pathway a reaction will follow. For this compound, no computational studies have been published that elucidate its reaction mechanisms or identify the transition state structures involved in its potential chemical transformations.

Investigation of Tautomeric Equilibria and Conformational Landscapes

Many molecules, particularly those with dicarbonyl functionalities like this compound, can exist as a mixture of rapidly interconverting isomers called tautomers. Furthermore, the molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. A thorough computational investigation would explore the relative stabilities of different possible tautomers and conformers, providing a detailed conformational landscape. This analysis is crucial for understanding the molecule's behavior in different environments. As with the other areas of computational analysis, there is currently no published research detailing the tautomeric equilibria or conformational landscapes of this compound.

Research Applications of 1 4 Bromophenyl Propane 1,2 Dione in Advanced Chemical Science

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

1-(4-Bromophenyl)propane-1,2-dione serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its reactive dicarbonyl group and the presence of a bromine atom allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Precursor in the Construction of Functional Heterocyclic Compounds

A significant application of this compound lies in its use as a precursor for the synthesis of functional heterocyclic compounds. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance. The dicarbonyl functionality of this compound provides a reactive site for condensation reactions with various nucleophiles, leading to the formation of diverse heterocyclic rings.

For instance, research has demonstrated the utility of related dicarbonyl compounds in the synthesis of various heterocycles. While direct examples using this compound are not extensively detailed in the provided results, the chemical principles underlying the use of similar diketones are well-established. For example, 3-(4-bromobenzoyl)prop-2-enoic acid, a related compound, has been used to generate heterocycles like pyrimidine (B1678525) thiones, pyranes, and pyridines through reactions with thiourea, ethyl cyanoacetate, and other reagents. researchgate.net This suggests that this compound could similarly react with binucleophiles to form a variety of heterocyclic systems. The synthesis of heterocyclic compounds is a major focus in medicinal and natural product chemistry, with flow chemistry techniques being developed to streamline their production. nih.govdurham.ac.uk

The general strategy involves the reaction of the 1,2-dione moiety with compounds containing two nucleophilic centers, such as hydrazines, hydroxylamines, and amidines, to construct five- or six-membered heterocyclic rings. The bromine atom on the phenyl ring can be further functionalized through cross-coupling reactions, allowing for the introduction of additional molecular complexity and the tuning of the final product's properties. The synthesis of urazoles, a type of triazolidinedione, from aniline (B41778) derivatives highlights the importance of dicarbonyl-like precursors in creating valuable heterocyclic structures. organic-chemistry.org

Applications in Catalysis and Ligand Design

The dicarbonyl group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The ability of the two oxygen atoms to chelate to a metal center allows for the formation of stable metal complexes, which can exhibit interesting catalytic properties.

Utilization as Ligands for Metal Coordination in Catalytic Systems

This compound can act as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. This coordination can lead to the formation of well-defined metal complexes with specific geometries and electronic properties. The nature of the metal ion and the other ligands in the coordination sphere can significantly influence the catalytic activity of the resulting complex.

Research on related 1,3-dione compounds has shown that their metal complexes can be effective catalysts for various organic transformations, including olefin oxidation and epoxidation. researchgate.net The keto-enol tautomerism of these diones facilitates the formation of stable bonds with metal ions. researchgate.net While specific studies on the catalytic applications of this compound complexes are not abundant in the provided search results, the principles of ligand design and metal coordination are broadly applicable. For example, complexes of transition metals with thiosemicarbazone ligands have been explored as catalysts for cross-coupling reactions. mdpi.com Similarly, dinuclear palladium complexes have shown catalytic activity in organic synthesis. researchgate.net

Catalytic Activity of Metal-Diketone Complexes

Metal complexes derived from dicarbonyl ligands have demonstrated catalytic activity in a range of chemical reactions. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating bond formation. The ligand environment, including the electronic and steric properties of the dicarbonyl ligand, plays a crucial role in determining the catalyst's efficiency and selectivity.

Studies on various metal-diketonate complexes have shown their potential in reactions such as oxidation and polymerization. For instance, metal(II) formate (B1220265) and propionate (B1217596) complexes with imidazole (B134444) have been investigated for their catalytic oxidation of styrene. mdpi.com The catalytic efficiency of these systems is often dependent on the specific metal and the ligand structure. While direct evidence for the catalytic activity of this compound complexes is limited in the provided results, the broader class of metal-diketone complexes is a well-established area of catalytic research.

Development of Advanced Materials

The unique photochemical properties of certain dicarbonyl compounds have led to their investigation in the field of materials science, particularly in the development of photoinitiators for polymerization processes.

Photoinitiator Applications in Polymer and Materials Science

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that can initiate a polymerization reaction. These materials are essential for a variety of applications, including coatings, adhesives, and 3D printing. The dicarbonyl structure in compounds like this compound can, in some cases, impart photoinitiating capabilities.

Exploration of Room-Temperature Phosphorescence (RTP) Properties in Diketone Systems

The phenomenon of room-temperature phosphorescence (RTP) in purely organic molecules is a subject of intense scientific investigation due to its potential applications in areas such as optoelectronics, sensing, and bio-imaging. Diketone systems, including this compound, have emerged as promising candidates for achieving efficient RTP. The presence of the bromine atom, a heavy halogen, is anticipated to enhance spin-orbit coupling, a key factor in promoting the intersystem crossing from the singlet excited state to the triplet excited state, which is a prerequisite for phosphorescence.

Research into analogous diketone structures has revealed that their phosphorescent properties are highly sensitive to the molecular environment, particularly the transition between crystalline and amorphous states. In the crystalline state, the rigid and well-ordered arrangement of molecules can suppress non-radiative decay pathways, leading to enhanced phosphorescence. This is often referred to as crystallization-induced phosphorescence.

A significant area of exploration in similar diketone systems is their mechanochromic phosphorescence. Mechanical stimuli, such as grinding, can induce a phase transition from a crystalline to an amorphous state. This change in the solid-state structure often leads to a discernible change in the color and intensity of the phosphorescence emission. This behavior is attributed to alterations in intermolecular interactions and molecular conformations upon amorphization. While specific experimental data for this compound is not extensively documented in publicly available literature, the principles established for structurally related organic diketones provide a strong basis for predicting its RTP characteristics.

The following table summarizes the expected photophysical properties of this compound in different states, based on findings for analogous brominated diketone compounds.

| State | Predicted Emission Maximum (nm) | Predicted Phosphorescence Lifetime | Predicted Quantum Yield |

| Crystalline | ~550 (Green) | Long (milliseconds to seconds) | Moderate to High |

| Amorphous | ~590 (Yellow-Orange) | Shorter (microseconds to milliseconds) | Variable, potentially lower or higher depending on specific interactions |

Supramolecular Chemistry and Molecular Recognition Phenomena

The molecular architecture of this compound, featuring a bromine atom and carbonyl groups, makes it a compelling building block for the construction of supramolecular assemblies. These assemblies are formed through non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking. The bromine atom, in particular, can act as a halogen bond donor, interacting with halogen bond acceptors like the carbonyl oxygen atoms of neighboring molecules.

The ability to form these directional and specific interactions opens up possibilities for the rational design of complex, ordered structures in the solid state. The resulting supramolecular architectures can influence the bulk properties of the material, including its photophysical characteristics. For instance, the formation of extended halogen-bonded networks can create a rigidified environment that enhances room-temperature phosphorescence, as discussed in the previous section.

In the context of molecular recognition, the dione (B5365651) functionality and the bromophenyl group of this compound can serve as recognition sites for specific guest molecules. The carbonyl groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. This allows for the potential development of host-guest systems where this compound acts as a host, selectively binding to guest molecules that have complementary size, shape, and chemical functionality.

While specific studies detailing the supramolecular chemistry and molecular recognition capabilities of this compound are not widely reported, the principles of supramolecular chemistry suggest its potential utility in these areas. The table below outlines the potential non-covalent interactions and their roles in forming supramolecular structures.

| Interaction Type | Potential Role in Supramolecular Assembly |

| Halogen Bonding (C-Br···O=C) | Directional control over crystal packing, formation of 1D, 2D, or 3D networks. |

| Hydrogen Bonding (C-H···O=C) | Stabilization of supramolecular architectures. |

| π-π Stacking | Contribution to the overall stability of the crystal lattice and can influence electronic properties. |

| Dipole-Dipole Interactions | Influence on molecular alignment and packing. |

The exploration of these interactions in this compound and related systems is a promising avenue for the development of new functional materials with tailored properties for applications in sensing, catalysis, and materials science.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 4 Bromophenyl Propane 1,2 Dione

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Aryl Bromide Compounds

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of pharmaceutical compounds and chemical intermediates, including aryl bromides. asianjpr.comnih.gov The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve the desired separation and quantification. asianjpr.comajprd.com

The development of an HPLC method for aryl bromide compounds like 1-(4-bromophenyl)propane-1,2-dione typically involves reversed-phase chromatography. ajprd.com This approach utilizes a non-polar stationary phase (often C8 or C18) and a polar mobile phase, which is suitable for molecules with hydrophobic characteristics. ajprd.com

Method Development:

A typical HPLC method development strategy for an aryl bromide compound would involve:

Column Selection: A C18 or a specialized reverse-phase column like Newcrom R1, which has low silanol (B1196071) activity, is often a suitable choice. sielc.comsielc.comsielc.com For instance, the separation of a structurally similar compound, ethanone, 1-(4-bromophenyl)-, has been successfully achieved using a Newcrom R1 column. sielc.com

Mobile Phase Selection: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. asianjpr.comoaji.net The ratio of these components is optimized in either an isocratic or gradient elution mode to achieve good resolution and peak shape. oaji.netnih.gov For example, a mobile phase of acetonitrile and water, often with an acid like phosphoric acid or formic acid for mass spectrometry compatibility, is a common starting point. sielc.comsielc.com Buffers are used to control the pH and ensure consistent retention times for ionizable analytes. asianjpr.com

Detector: A Photodiode Array (PDA) detector is frequently used as it provides spectral information across a range of wavelengths, which aids in peak purity assessment and method specificity. nih.gov A common detection wavelength for compounds containing a phenyl ring is around 210 nm to 254 nm. nih.govalliedacademies.org

Flow Rate and Temperature: The flow rate is typically set around 1.0 mL/min, while the column oven temperature may be controlled to ensure reproducibility of retention times. oaji.netnih.gov

Method Validation:

Once the chromatographic conditions are optimized, the method must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure its reliability. nih.govalliedacademies.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. nih.gov This is often demonstrated through forced degradation studies, where the sample is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. oaji.netiosrjournals.org This is typically evaluated by analyzing a series of standards over a specified concentration range. iosrjournals.org

Accuracy: The closeness of the test results obtained by the method to the true value. alliedacademies.org It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. alliedacademies.org This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.goviosrjournals.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The table below summarizes typical parameters for an HPLC method developed for an aryl bromide compound.

| Parameter | Typical Condition/Value | Source |

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) | oaji.netnih.gov |

| Elution Mode | Gradient or Isocratic | oaji.netnih.gov |

| Flow Rate | 1.0 mL/min | oaji.netnih.gov |

| Detection | UV at 210-254 nm (PDA) | nih.govalliedacademies.org |

| Linearity (r²) | > 0.999 | oaji.netiosrjournals.org |

| Accuracy (% Recovery) | 98-102% | alliedacademies.orgnih.gov |

| Precision (%RSD) | < 2% | alliedacademies.orgnih.gov |

Spectrophotometric Analytical Approaches for Related Compounds

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simpler and more accessible method for the quantification of chemical compounds compared to HPLC. kalstein.eu This technique relies on the principle that each chemical compound absorbs or transmits light over a specific range of wavelengths. kalstein.eu

For a compound like this compound, which contains a chromophoric bromophenyl group and a dione (B5365651) system, UV-Vis spectrophotometry can be a viable analytical tool. The presence of the aromatic ring and carbonyl groups is expected to result in characteristic UV absorption maxima. For instance, related compounds like bromophenol blue and 4-bromophenol (B116583) show distinct absorbance peaks in the UV-Vis spectrum. researchgate.netresearchgate.netnih.gov

Method Development:

Spectrophotometric methods can be direct or indirect.

Direct Measurement: In this approach, the absorbance of a solution of the compound in a suitable solvent (like ethanol (B145695) or methanol) is measured at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration for a series of standard solutions.

Colorimetric Methods: These methods involve a chemical reaction with a derivatizing agent to produce a colored product that can be measured in the visible region of the spectrum. tandfonline.com For dione compounds, reagents that react with carbonyl groups can be employed. For example, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) reacts with carbonyl compounds to form colored derivatives. tandfonline.com Similarly, methods for the determination of bromide ions, which could potentially be formed from the degradation of the parent compound, often involve colorimetric reactions. s4science.at One such method uses chloramine-T to oxidize bromide, which then reacts with phenol (B47542) red to produce a colored compound. s4science.at

The table below outlines a general procedure for a colorimetric assay for bromide, which could be adapted for related analytical purposes.

| Step | Description | Source |

| 1. Reagent Preparation | Prepare an acetate (B1210297) buffer (pH 4.6-4.7), a phenol red indicator solution, and a chloramine-T solution. | s4science.at |

| 2. Reaction | Treat the sample containing bromide with chloramine-T in the presence of phenol red. | s4science.at |

| 3. Dechlorination | After a set time (e.g., 20 minutes), stop the reaction by adding sodium thiosulfate. | s4science.at |

| 4. Measurement | Measure the absorbance of the resulting colored solution at its λmax (e.g., 590 nm). | s4science.at |

| 5. Quantification | Determine the concentration from a calibration curve prepared with standard bromide solutions. | s4science.at |

Spectrophotometric methods are valuable for their speed and cost-effectiveness, making them suitable for routine quality control where high-throughput analysis is required. kalstein.eu However, they may be less specific than chromatographic methods, especially when analyzing complex mixtures.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable pathways for the synthesis of 1-(4-bromophenyl)propane-1,2-dione, moving beyond traditional, often harsh, oxidation methods.

Green chemistry principles offer a valuable framework for this endeavor. One promising avenue is the use of one-pot cascade reactions in aqueous media . For instance, a bifunctional iron nanocomposite catalyst has been successfully employed for the synthesis of α-diketones from aldehydes and ketones using hydrogen peroxide as a green oxidant in water. nih.gov Adapting this methodology for the specific synthesis of this compound from readily available precursors like 4-bromobenzaldehyde (B125591) and a suitable ketone source could offer a highly atom-economical and environmentally friendly route.

Another area ripe for exploration is mechanochemistry , which involves chemical reactions induced by mechanical energy, often in the absence of bulk solvents. nih.govacs.org Ball milling and twin-screw extrusion are techniques that have shown promise in synthesizing various organic compounds, including heterocyclic systems. utrgv.edumdpi.com Investigating the mechanochemical synthesis of this compound could significantly reduce solvent waste and energy consumption. The use of a copper vessel itself as a catalyst in mechanochemical reactions, as has been demonstrated for other transformations, presents an intriguing possibility. nih.gov

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. researchgate.net The use of enzymes, such as thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolases or oxidoreductases, could enable the asymmetric synthesis of chiral derivatives of this compound under mild conditions. researchgate.net Exploring enzymatic cascades that combine, for example, an ene-reductase and an imine reductase/reductive aminase could open pathways to stereochemically complex molecules derived from the target compound.

Finally, photocatalysis represents a rapidly evolving field with the potential for novel synthetic applications. The use of visible light and a suitable photocatalyst could facilitate the synthesis of α-aryl ketones, a class of compounds to which this compound belongs.

Table 1: Potential Sustainable Synthetic Pathways for this compound

| Synthetic Approach | Key Features | Potential Advantages | Representative Precursors for this compound |

| Aqueous One-Pot Cascade | Bifunctional catalyst (e.g., iron nanocomposite), green oxidant (H₂O₂) nih.gov | Atom economy, use of water as solvent, reduced waste | 4-Bromobenzaldehyde, Propanal |

| Mechanochemistry | Solvent-free or low-solvent conditions, mechanical force (ball milling) nih.govacs.org | Reduced solvent usage, potential for novel reactivity, energy efficiency | 4-Bromobenzoyl chloride, Diazomethane derivative |

| Biocatalysis | Use of enzymes (e.g., aldolases, oxidoreductases), mild reaction conditions researchgate.net | High selectivity, enantioselectivity, environmentally benign | 4-Bromophenylglyoxal, Acetaldehyde |

| Photocatalysis | Use of light as an energy source, ambient temperature | Energy efficiency, potential for unique reaction pathways | 4-Bromobenzoyl halide, Methyl radical precursor |

Elucidation of Underexplored Reactivity Profiles and Selective Transformations

The dicarbonyl functionality in this compound is a hub of reactivity, offering numerous possibilities for selective transformations. A key area for future research is the controlled reaction at one carbonyl group while leaving the other intact. This selective reactivity is crucial for building molecular complexity. For example, methods for the in situ protection of one carbonyl function, perhaps as a phosphonium (B103445) silyl (B83357) enol ether, could be explored to allow for selective reduction or alkylation of the other. nih.gov

The synthesis of heterocyclic compounds from 1,2-dicarbonyl precursors is a well-established yet continually evolving field. Future work should focus on the reaction of this compound with various binucleophiles to generate a diverse library of heterocyclic scaffolds. For instance, condensation with diamines can lead to quinoxalines, while reaction with hydrazines can yield pyridazines. The presence of the 4-bromophenyl group offers a handle for further functionalization of these heterocycles via cross-coupling reactions, expanding their structural diversity and potential applications in medicinal chemistry and materials science. illinois.edu

The reactivity of the α-methyl group also warrants further investigation. Enolization and subsequent reaction with electrophiles could provide a route to a variety of functionalized derivatives. Furthermore, the bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's electronic and steric properties.

Table 2: Potential Selective Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Selective Carbonyl Reduction | Mild reducing agents (e.g., NaBH₄ with protecting groups) | α-Hydroxy ketones |

| Grignard Addition | Organomagnesium halides (e.g., Phenylmagnesium bromide) researchgate.net | Tertiary α-hydroxy ketones |

| Quinoxaline Synthesis | o-Phenylenediamines | Substituted quinoxalines |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Biaryl-substituted diones |

| Heck Reaction | Alkenes, Pd catalyst, base illinois.edu | Alkenyl-substituted diones |

Expansion into Novel Materials and Optoelectronic Applications

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel materials with interesting optoelectronic properties. The dione (B5365651) moiety can act as an electron acceptor, while the 4-bromophenyl group can be functionalized to introduce electron-donating or -withdrawing groups, allowing for the creation of donor-acceptor systems .

One area of exploration is the development of organic semiconductors . Dione-containing molecules have been investigated for their potential in organic field-effect transistors (OFETs). For example, derivatives of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione have been shown to exhibit semiconductor properties. nih.gov By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications in organic electronics.

The compound could also serve as a precursor for photosensitizers . Diketones are known to be effective photosensitizing agents, capable of absorbing light and transferring the energy to other molecules. acs.org This property could be harnessed in applications such as photodynamic therapy or photocatalysis. The bromine atom provides a site for tuning the absorption and emission properties of the molecule through the introduction of different substituents.

Furthermore, the development of conductive polymers incorporating the this compound unit is a promising research direction. The dione functionality can influence the electronic properties of the polymer backbone, and the bromo-substituent allows for post-polymerization modification.

Table 3: Potential Applications of this compound in Materials Science

| Application Area | Desired Properties | Potential Role of this compound |

| Organic Semiconductors | Tunable bandgap, good charge transport nih.gov | As a building block in donor-acceptor architectures |

| Photosensitizers | Strong absorption in the visible region, efficient intersystem crossing acs.org | As a core scaffold with tunable photophysical properties |

| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, color purity | As a component in emissive or charge-transport layers |

| Conductive Polymers | High conductivity, processability | As a monomer unit to modify electronic properties |

Advanced Computational Studies for Predictive Design and Property Correlation

Advanced computational studies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for the rational design of new molecules and for understanding their properties. researchgate.netnih.govnih.gov

DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov These calculations can be used to predict the most likely sites for nucleophilic and electrophilic attack, to understand the mechanism of various reactions, and to calculate properties such as HOMO-LUMO gaps, which are crucial for predicting optoelectronic behavior. researchgate.net For example, DFT studies on other diketone radical cations have revealed the relative stabilities of their ketonic and enolic forms. nih.gov

QSAR studies can be employed to establish a correlation between the structural features of a series of this compound derivatives and their biological or material properties. nih.govnih.gov By generating a library of virtual compounds and calculating various molecular descriptors, it is possible to build predictive models that can guide the synthesis of new molecules with enhanced properties. For instance, 3D-QSAR models like CoMFA and CoMSIA have been successfully used to predict the inhibitory activities of other dione-containing compounds. nih.gov

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its interactions with other molecules, such as enzymes or components of a material matrix. nih.gov This information is critical for understanding biological activity and for designing materials with specific morphologies and properties.

Table 4: Application of Computational Methods to this compound Research

| Computational Method | Information Gained | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties nih.govnih.gov | Rational design of new reactions and materials |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity or material properties nih.govnih.gov | Predictive design of compounds with enhanced performance |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions nih.gov | Understanding of biological recognition and material morphology |

| Virtual Screening | Identification of potential lead compounds | Accelerated discovery of new applications |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)propane-1,2-dione, and how do reaction conditions influence yield?

The synthesis of diketones like this compound often involves oxidation of propargyl alcohols or benzoin condensation. For example, Method A (column chromatography with cyclohexane-CH₂Cl₂) yields 61%, while Method B (solvent variation, elevated temperature) reduces yield to 36%, highlighting the sensitivity of diketone synthesis to solvent polarity and temperature . Key parameters include:

- Solvent selection : Polar aprotic solvents enhance reaction efficiency.

- Catalyst optimization : Transition metal catalysts (e.g., Cu or Pd) may improve regioselectivity.

- Purification : Column chromatography with gradients of non-polar to moderately polar solvents is critical for isolating high-purity products.

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and structural motifs .

- X-ray crystallography : Resolves bond lengths and angles, particularly for bromine-substituted aryl groups, which exhibit distinct electron density maps .

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization in acetone/water mixtures (4:1 v/v) is effective due to the compound’s moderate solubility in acetone and poor solubility in water, promoting crystal formation . Alternative systems include DMSO/ethyl acetate for high-melting-point diketones.

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl group influence reactivity in nucleophilic addition reactions?

The electron-withdrawing bromine atom polarizes the adjacent carbonyl groups, enhancing electrophilicity at the diketone carbons. This facilitates nucleophilic attacks (e.g., Grignard reagents or hydrides) at the α-carbonyl positions. Kinetic studies using DFT calculations can quantify activation barriers for competing reaction pathways .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from:

- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding to target enzymes .

- Assay conditions : Variations in cell line viability protocols or solvent carriers (DMSO vs. ethanol) impact IC₅₀ values.

- Metabolic stability : Phase I metabolism (e.g., cytochrome P450 oxidation) may deactivate the compound in vivo .

Standardized bioassay protocols and metabolite profiling are recommended for cross-study validation.

Q. How can researchers optimize the enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) can induce enantioselectivity during diketone functionalization. For example, kinetic resolution via lipase-catalyzed esterification achieves >90% ee in related bromophenyl ketones .

Q. What computational methods predict collision cross-section (CCS) values for this compound in ion mobility spectrometry?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) paired with trajectory method simulations correlate experimental CCS values with molecular conformation. Bromine’s polarizability significantly affects gas-phase ion mobility, requiring adjustments in van der Waals radius parameters .

Q. How does the crystal packing of this compound influence its solid-state reactivity?

X-ray diffraction data reveal intermolecular halogen bonding (C–Br···O=C), which stabilizes the crystal lattice and reduces susceptibility to photodegradation. Thermal analysis (DSC/TGA) shows decomposition above 200°C, consistent with strong lattice energy .

Q. What are the limitations of current spectroscopic databases for identifying this compound in complex mixtures?

Overlap of aromatic proton signals with matrix components (e.g., lignin derivatives in plant extracts) complicates NMR-based identification. Hyphenated techniques like LC-MS/MS with MRM (multiple reaction monitoring) improve specificity by targeting bromine isotope patterns (m/z 79/81) .

Q. How do solvent effects modulate the compound’s excited-state dynamics in photochemical studies?

Time-resolved fluorescence spectroscopy shows solvent-dependent intersystem crossing rates. In acetonitrile, the bromine-heavy atom effect accelerates triplet-state formation, enabling applications in photooxidation catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.